molecular formula C15H27NO11 B13406208 Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside

Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside

Cat. No.: B13406208
M. Wt: 397.37 g/mol
InChI Key: USJPBCYUZSGJII-KAKDHAIHSA-N
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Description

Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside is a complex carbohydrate derivative. This compound is part of the glycoside family, which are molecules where a sugar is bound to another functional group via a glycosidic bond. It is often used in biochemical research due to its unique structural properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside typically involves the glycosylation of methyl alpha-D-galactopyranoside with 2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl donors. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, and are carried out in an anhydrous solvent to prevent hydrolysis of the glycosidic bond.

Industrial Production Methods

Industrial production methods for this compound are less commonly documented, but they would likely involve similar glycosylation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like periodate, which cleaves the vicinal diol groups.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetylamino group, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Sodium periodate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles in the presence of a base.

Major Products

    Oxidation: Cleaved sugar derivatives.

    Reduction: Reduced sugar alcohols.

    Substitution: Modified glycosides with different functional groups.

Scientific Research Applications

Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside has several applications in scientific research:

    Chemistry: Used as a model compound in glycosylation studies and carbohydrate chemistry.

    Biology: Employed in studies of glycoproteins and glycolipids, as it mimics natural glycan structures.

    Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent due to its bioactive properties.

    Industry: Utilized in the synthesis of complex carbohydrates and as a standard in analytical methods.

Mechanism of Action

The mechanism of action of Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for glycosidases, which cleave the glycosidic bond, releasing the sugar moieties. This interaction can modulate various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
  • Methyl 2-(acetylamino)-2-deoxy-3-O-acetyl-alpha-D-glucopyranoside
  • Methyl 3-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-beta-D-galactopyranoside

Uniqueness

Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside is unique due to its specific glycosidic linkage and the presence of both acetylamino and deoxy groups. These structural features confer distinct biochemical properties, making it valuable for specific research applications and differentiating it from other glycosides.

Properties

Molecular Formula

C15H27NO11

Molecular Weight

397.37 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3R,4R,5R)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9-,10-,11-,12-,13-,14+,15?/m1/s1

InChI Key

USJPBCYUZSGJII-KAKDHAIHSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H](OC([C@@H]2O)OC)CO)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O

Origin of Product

United States

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